O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate
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Overview
Description
O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[321]octane-3,8-dicarboxylate is a complex organic compound that belongs to the family of diazabicyclo[321]octane derivatives This compound is characterized by its unique bicyclic structure, which imparts significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- rac-(1R,3s,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
Uniqueness
O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[321]octane-3,8-dicarboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H30N2O5 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-O-benzyl 8-O-tert-butyl (1S,2R,5R)-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate |
InChI |
InChI=1S/C21H30N2O5/c1-21(2,3)28-20(26)23-16-9-10-18(23)17(11-12-24)22(13-16)19(25)27-14-15-7-5-4-6-8-15/h4-8,16-18,24H,9-14H2,1-3H3/t16-,17-,18+/m1/s1 |
InChI Key |
WCJLQYOXFAARLF-KURKYZTESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](N(C2)C(=O)OCC3=CC=CC=C3)CCO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(N(C2)C(=O)OCC3=CC=CC=C3)CCO |
Origin of Product |
United States |
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